Pentanol-1 and 3-methylbutanol-1
Overview
Description
Pentanol-1 and 3-methylbutanol-1 are organic compounds belonging to the alcohol family
Synthetic Routes and Reaction Conditions:
Fermentation: Both alcohols can be produced through the fermentation of sugars by yeast. The process involves the conversion of glucose to ethanol and other alcohols, including this compound.
Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which are then reduced to form the corresponding alcohols.
Grignard Reaction: The Grignard reagent, prepared from an alkyl halide and magnesium, reacts with formaldehyde to produce primary alcohols like this compound.
Industrial Production Methods:
Distillation: After fermentation, the mixture of alcohols is subjected to fractional distillation to separate and purify the desired alcohols.
Catalytic Hydrogenation: Aldehydes derived from hydroformylation are hydrogenated in the presence of a metal catalyst to produce the corresponding alcohols.
Types of Reactions:
Oxidation: Both alcohols can be oxidized to form aldehydes and carboxylic acids. For example, pentanol-1 can be oxidized to pentanal and further to pentanoic acid.
Reduction: These alcohols can act as reducing agents in various chemical reactions.
Substitution: The hydroxyl group in these alcohols can be substituted with other functional groups, such as halides, to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed:
Oxidation: Pentanal, pentanoic acid, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkyl halides and other substituted products.
Scientific Research Applications
Pentanol-1 and 3-methylbutanol-1 have various applications in scientific research:
Chemistry: These alcohols are used as solvents and intermediates in organic synthesis.
Biology: They are used in the extraction and purification of biomolecules.
Medicine: Isoamyl alcohol is used in the preparation of pharmaceuticals and as an antiseptic.
Industry: These alcohols are used in the production of perfumes, flavorings, and as additives in the food and beverage industry.
Mechanism of Action
The mechanism by which these alcohols exert their effects depends on their specific applications. For example, in organic synthesis, they act as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, they may interact with enzymes and other biomolecules to facilitate biochemical reactions.
Comparison with Similar Compounds
Butanol: A four-carbon alcohol with similar properties but different chain length.
Hexanol: A six-carbon alcohol with a longer chain.
Isopropanol: A three-carbon alcohol with a different structure.
Uniqueness: Pentanol-1 and 3-methylbutanol-1 are unique due to their specific structural features and the resulting physical and chemical properties. Their branched structure in the case of 3-methylbutanol-1 provides different reactivity compared to straight-chain alcohols like pentanol-1.
Properties
IUPAC Name |
3-methylbutan-1-ol;pentan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZBXUDPQJLMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO.CC(C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94624-12-1 | |
Record name | Pentanol, branched and linear | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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